molecular formula C5H6N2S B12847746 5-Methylpyrazine-2-thiol

5-Methylpyrazine-2-thiol

Cat. No.: B12847746
M. Wt: 126.18 g/mol
InChI Key: XDMWIPWJGWQQGP-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Pyrazine (B50134) and Thiol Chemistry

Pyrazines are a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. hmdb.ca This structural motif is prevalent in a vast array of natural and synthetic compounds, contributing to their unique chemical and biological properties. mdpi.comresearchgate.netmdpi.com The pyrazine ring system is a weaker base compared to pyridine (B92270) and pyrimidine. mdpi.com Pyrazine and its derivatives are known to be key components in the flavor and aroma of many foods and are also found in insect pheromones. mdpi.comresearchgate.net In the realm of materials science, pyrazines are utilized as corrosion inhibitors and in the development of new materials. researchgate.netmdpi.com

The introduction of a thiol (-SH) group to the pyrazine ring, as seen in 5-Methylpyrazine-2-thiol, introduces a new dimension of reactivity and functionality. Thiols are known for their ability to form strong coordination bonds with metals, participate in disulfide bond formation, and act as potent nucleophiles. nih.gov This dual-functionality of a pyrazine ring and a thiol group makes pyrazinethiols, including this compound, valuable ligands in coordination chemistry and building blocks for self-assembled monolayers (SAMs) on metal surfaces. acs.orgmdpi.com The tautomeric nature of pyrazinethiols, existing in equilibrium between thiol and thione forms, further influences their chemical behavior. thieme-connect.de

Significance of this compound as a Core Molecular Scaffold in Advanced Chemical Sciences

The true significance of this compound lies in its role as a core molecular scaffold. This means that its fundamental structure can be systematically modified to generate a library of derivative compounds with a wide spectrum of properties. Researchers have successfully utilized this compound and its close analogs as starting materials for the synthesis of more complex molecules with applications in medicinal chemistry and materials science.

In medicinal chemistry, the pyrazine core is recognized as an important pharmacophore. researchgate.net For instance, derivatives of 5-methylpyrazine-2-carbohydrazide (B1341549) have been synthesized and evaluated for their anti-tubercular activity, demonstrating the potential of this scaffold in drug discovery. researchgate.net The ability to introduce diverse substituents onto the pyrazine ring allows for the fine-tuning of a molecule's biological activity. tsijournals.com

In the field of materials science, the thiol group of this compound provides a robust anchor for the assembly of molecules on metal surfaces. This has been demonstrated in the formation of coordination polymers and self-assembled monolayers. For example, pyrazine-2-thiol has been used to synthesize novel copper(I) cluster-based coordination polymers with interesting photoluminescent and photocurrent responses. acs.org The structure and properties of these materials can be tuned by varying the reaction conditions and the metal halides used. acs.org Furthermore, heteroaromatic thiols are instrumental in controlling the surface properties of metals and have applications in biosensors, solar cells, and electronic devices. mdpi.com

Below is a table summarizing some key properties of related pyrazine compounds:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
PyrazineC4H4N280.09Parent aromatic heterocycle.
5-Methylpyrazin-2-amineC5H7N3109.13Amine-substituted pyrazine. nih.gov
PyrazineethanethiolC6H8N2S140.21Pyrazine with an ethanethiol (B150549) substituent. hmdb.ca
5-Methylpyrazine-2-carboxylic acidC6H5N2O2H138.12Carboxylic acid derivative, an important intermediate in pharmaceutical synthesis. google.com
5-Methylpyrazine-2-carboxamideC6H7N3O137.14Amide derivative of 5-methylpyrazine-2-carboxylic acid. bldpharm.com

Current Research Trajectories and Identified Gaps for this compound Studies

Current research involving pyrazine-thiol scaffolds is vibrant and multifaceted. A significant trajectory involves the continued exploration of their potential in medicinal chemistry. The development of new synthetic methodologies to create diverse libraries of this compound derivatives for screening against various biological targets is a key focus. tsijournals.comgoogle.com For example, the synthesis of novel imidazo[1,2-a]pyrazine (B1224502) derivatives has yielded compounds with promising antioxidant and antimicrobial activities. tsijournals.com

Another major research direction is in the realm of materials science, particularly in the design and synthesis of novel coordination polymers and functional surfaces. The ability of pyrazine-thiols to act as versatile ligands is being exploited to create materials with tailored electronic, optical, and catalytic properties. acs.org The study of self-assembled monolayers of pyrazine-thiol derivatives on gold surfaces, for instance, provides insights into charge transfer mechanisms relevant to bioelectronics. mdpi.com

Despite the progress, several research gaps remain. While the synthesis of various derivatives is an active area, a deeper understanding of the structure-property relationships is needed. For example, systematic studies correlating the electronic effects of different substituents on the pyrazine ring with the resulting material properties or biological activities are not always comprehensively available.

Furthermore, while the coordination chemistry of pyrazine-2-thiol has been explored with copper(I), there is a vast potential to investigate its coordination with other metals to access new materials with unique properties. The exploration of the reactivity of the thiol group in bioconjugation reactions, similar to what has been explored with other aryl nitriles and thiols, could open up new avenues in chemical biology. acs.org Finally, while the flavor chemistry of many pyrazines is well-documented, the specific sensory properties of this compound and its derivatives remain an under-explored area that could be of interest to the food and fragrance industries. nih.govnih.gov Addressing these gaps will undoubtedly lead to new discoveries and expand the utility of this versatile chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5-methyl-1H-pyrazine-2-thione

InChI

InChI=1S/C5H6N2S/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)

InChI Key

XDMWIPWJGWQQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)C=N1

Origin of Product

United States

Advanced Synthetic Methodologies and Elaborate Chemical Transformations

De Novo Synthetic Routes to 5-Methylpyrazine-2-thiol

The de novo synthesis of this compound involves the construction of the substituted pyrazine (B50134) ring followed by the introduction of the thiol functionality. Strategic planning in the selection of precursors and optimization of reaction pathways are crucial for achieving high yields and selectivity.

Strategic Development of Precursor Molecules and Starting Materials

The synthesis of this compound logically commences with the formation of a suitably substituted pyrazine precursor. A common and accessible starting material is 2-methylpyrazine (B48319). The strategic introduction of a leaving group at the 2-position is a key step to facilitate the subsequent nucleophilic substitution with a thiol-containing reagent.

A plausible and widely utilized approach in heterocyclic chemistry is the halogenation of the pyrazine ring. Specifically, the chlorination of 2-methylpyrazine would yield 2-chloro-5-methylpyrazine (B1367138). This precursor is pivotal as the chlorine atom can be subsequently displaced by a sulfur nucleophile. While direct chlorination of 2-methylpyrazine can be complex, analogous procedures for similar heterocyclic systems, such as the preparation of 2-chloro-5-methylpyridine, provide a basis for this synthetic step. epo.org The synthesis of 5-methylpyrazine-2-carboxylic acid from starting materials like methylglyoxal (B44143) and o-phenylenediamine (B120857) also presents an alternative pathway, where the carboxylic acid could be converted to a halogenated intermediate. google.com

Optimization of Reaction Pathways, Yields, and Selectivity

With a halogenated precursor such as 2-chloro-5-methylpyrazine in hand, the introduction of the thiol group can be achieved through a nucleophilic aromatic substitution reaction. The choice of the thiolating agent and reaction conditions are critical for optimizing the yield and selectivity of this transformation.

A common method for introducing a thiol group is the reaction with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). nih.gov The reaction of 2-chloropyrazine (B57796) derivatives with thiol nucleophiles is a known transformation to yield sulfur-containing heterocycles. scribd.com The optimization of this step would involve screening various solvents, reaction temperatures, and the stoichiometry of the reagents to maximize the conversion of the starting material and minimize the formation of byproducts, such as the corresponding disulfide.

Table 1: Plausible Reaction Pathway and Conditions for this compound Synthesis
StepReactantReagentProductGeneral Conditions
12-MethylpyrazineChlorinating Agent (e.g., POCl₃, SO₂Cl₂)2-Chloro-5-methylpyrazineElevated temperatures, potentially in a high-boiling solvent.
22-Chloro-5-methylpyrazineSodium Hydrosulfide (NaSH)This compoundPolar aprotic solvent (e.g., DMF, DMSO), controlled temperature to avoid side reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. researchgate.net For the synthesis of this compound, several green approaches can be considered. The use of less hazardous reagents and solvents is a primary focus. For instance, exploring milder and more selective halogenating agents could reduce waste.

Furthermore, the use of catalytic methods for both the construction of the pyrazine ring and the introduction of the thiol group is a key green strategy. A review of pyrazine synthesis highlights various green reaction approaches, including metal catalysis and Maillard reactions, which could be adapted for the synthesis of precursors. unimas.my While specific green synthetic routes for this compound are not extensively documented, the broader trends in green heterocyclic chemistry suggest that future research will likely focus on developing more sustainable synthetic pathways.

Synthesis of Chemically Modified this compound Derivatives

The functionalization of this compound at both the pyrazine ring and the thiol moiety allows for the generation of a diverse library of derivatives with potentially novel properties.

Regioselective Functionalization of the Pyrazine Ring System

The pyrazine ring in this compound is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. Regioselective functionalization of the carbon atoms of the pyrazine ring can be challenging but offers a powerful tool for structural modification.

One strategy for regioselective functionalization is directed ortho-metalation, although the presence of the thiol group might complicate this approach. A more common method involves the introduction of additional substituents via halogenation followed by cross-coupling reactions. For instance, regioselective bromination of the pyrazine ring, potentially guided by the existing methyl and thiol substituents, could introduce a handle for further diversification through Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. While specific studies on 5-methylpyrazine are limited, the regioselective bromination of other heterocyclic systems using reagents like N-bromosuccinimide (NBS) provides a methodological framework. mdpi.comnih.gov

Tailored Derivatization at the Thiol Moiety

The thiol group of this compound is a versatile functional handle that can undergo a variety of chemical transformations to create a range of derivatives.

S-Alkylation: The sulfur atom is nucleophilic and can be readily alkylated with various alkyl halides to form the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. The synthesis of (acylmethyl) pyrazines and the alkylation of other pyrazine derivatives demonstrate the feasibility of such transformations. elsevierpure.comnih.gov

Disulfide Formation: Thiols can be oxidized to form disulfides. This can be achieved through mild oxidation conditions. The formation of disulfide-linked pyrazine derivatives could be of interest for applications in materials science and medicinal chemistry. nih.govresearchgate.net The reaction is often reversible, allowing for dynamic covalent chemistry applications.

Acylation: The thiol group can also be acylated using acyl chlorides or anhydrides to form thioesters. This transformation provides another avenue for creating a diverse set of derivatives with altered electronic and steric properties.

Table 2: Examples of Derivatization Reactions at the Thiol Moiety
Reaction TypeReagentProduct TypeGeneral Conditions
S-AlkylationAlkyl Halide (R-X)Thioether (Py-S-R)Base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF, Acetone).
Disulfide FormationMild Oxidizing Agent (e.g., I₂, air)Disulfide (Py-S-S-Py)Often occurs in the presence of a base or upon air oxidation of the thiol.
AcylationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O)Thioester (Py-S-COR)In the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct.

Formation of Coordination Complexes with this compound as Ligands

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. Its structure, featuring a soft sulfur donor and two nitrogen atoms within the pyrazine ring, allows it to act as a monodentate, bidentate, or bridging ligand. The specific coordination is influenced by the metal ion, the reaction conditions, and the presence of other ligands.

By analogy with the closely related pyridine-2-thiol, this compound can coordinate to a metal center as a bidentate ligand, forming a stable chelate ring through the sulfur atom and the adjacent pyrazine nitrogen (N1). This N,S-chelation is a common binding mode observed in complexes with various transition metals. researchgate.net For instance, in complexes of 2-acetylpyrazine N(4)-methylthiosemicarbazone, the ligand coordinates to iron(III) via the pyrazine nitrogen, the azomethine nitrogen, and the sulfur atom, demonstrating the favorability of nitrogen and sulfur coordination from azine scaffolds. researchgate.net

Furthermore, the thiolate sulfur atom is capable of bridging multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. An unprecedented µ₅-κ² coordination mode has been observed for a (pyrid-2-yl)thiolate ligand in a hexaruthenium cluster, where the sulfur atom bridges four metal centers while the nitrogen atom binds to a fifth. unioviedo.es This highlights the potential for this compound to participate in the formation of complex, high-nuclearity metal clusters. The coordination versatility is also dependent on its tautomeric form, as the thione tautomer can coordinate through the exocyclic sulfur atom.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Description
Monodentate S Coordination occurs solely through the sulfur atom of the thiol/thiolate group.
Monodentate N Coordination occurs through one of the pyrazine ring nitrogen atoms.
Bidentate Chelate N, S The ligand forms a stable five-membered ring by coordinating through the sulfur and the adjacent pyrazine nitrogen.

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound is governed by the interplay of the electron-deficient pyrazine ring, the nucleophilic thiol group, and the weakly activating methyl group.

Elucidation of Oxidation and Reduction Pathways Involving the Thiol Group

The thiol group of this compound is redox-active. The most common oxidation pathway for thiols involves the formation of a disulfide bridge. In a reaction analogous to the oxidation of 2-mercaptopyridine (B119420), this compound is expected to be readily oxidized to its corresponding disulfide, bis(5-methylpyrazin-2-yl) disulfide. wikipedia.org This oxidation can be achieved using a variety of mild oxidizing agents, and the reaction can even be autocatalytic in the presence of amines. wikipedia.org

Oxidation Reaction: 2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻ (where R = 5-methylpyrazin-2-yl)

Conversely, the disulfide can be reduced back to the thiol form. This reduction can be accomplished using common reducing agents, such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), or through electrochemical methods. This reversible oxidation-reduction cycle is a characteristic feature of thiol chemistry.

Studies on Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Core

The pyrazine ring is a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This electronic characteristic strongly dictates its susceptibility to substitution reactions.

Electrophilic Substitution: The pyrazine ring is highly resistant to electrophilic aromatic substitution. researchgate.netresearchgate.net The nitrogen atoms deactivate the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the ring nitrogens become protonated, further increasing the deactivation. wikipedia.org While the methyl group at the 5-position has a weak activating effect, it is generally insufficient to overcome the inherent deactivation of the ring. Therefore, direct electrophilic substitution on the carbon atoms of the this compound core is not a synthetically viable pathway without the presence of multiple, strongly activating groups. researchgate.net

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halogen) is present on the ring. scribd.com Halogenated pyrazines are generally more reactive towards nucleophiles than their corresponding pyridine analogues. scribd.com For example, a chlorine atom on the pyrazine ring can be readily displaced by various nucleophiles. Thiolates are excellent nucleophiles in SNAr reactions on heteroaryl halides. nih.govchemrxiv.org Therefore, if a derivative such as 2-chloro-5-methylpyrazine were treated with a sulfur nucleophile, the formation of a pyrazinyl thioether would be expected. The existing methyl and thiol/thiolate substituents on this compound would influence the position and rate of any potential nucleophilic attack on a substituted version of the ring.

Analysis of Intramolecular Rearrangements and Tautomeric Equilibria (Thione-Thiol Tautomerism)

This compound exists in a tautomeric equilibrium with its thione form, 5-methylpyrazine-2(1H)-thione. This type of prototropic tautomerism is a critical aspect of its chemistry, influencing its structure, stability, and reactivity. wikipedia.org

Extensive experimental and computational studies on the analogous 2-mercaptopyridine system have shown that the thione tautomer is overwhelmingly favored in condensed phases (solution and solid state). nih.govubc.caubc.ca While computational studies indicate the thiol form is more stable in the gas phase, the large dipole moment of the thione form leads to its stabilization in polar solvents. nih.gov Additionally, the thione tautomer can form stable, hydrogen-bonded dimers in non-polar solvents and in the solid state, further shifting the equilibrium away from the thiol. nih.gov

Given the strong structural and electronic similarities, the same principles apply to this compound. It can be concluded that the compound exists predominantly as 5-methylpyrazine-2(1H)-thione in most common laboratory conditions. The equilibrium is dynamic and can be influenced by several factors.

Table 2: Factors Influencing the Thione-Thiol Tautomeric Equilibrium

Factor Effect on Equilibrium Rationale
Solvent Polarity Increased polarity favors the thione form. The thione tautomer has a significantly larger dipole moment and is better solvated by polar solvents. wikipedia.orgnih.gov
Concentration Higher concentration favors the thione form. The thione tautomer readily forms hydrogen-bonded dimers, which become more prevalent at higher concentrations. nih.gov
Phase The thione form is dominant in the solid state. Crystal packing forces and intermolecular hydrogen bonding strongly favor the thione tautomer. ubc.ca

| Temperature | Higher temperatures can slightly favor the thiol form. | The dimerization of the thione form is an exothermic process, so increasing the temperature can shift the equilibrium toward the monomeric thiol. nih.gov |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Definitive Structural Confirmation

High-resolution spectroscopic methods are indispensable for unambiguously determining the chemical structure of 5-Methylpyrazine-2-thiol. These techniques provide detailed information on the molecular framework, functional groups, and exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D-NMR Techniques (e.g., COSY, HMQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments, allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule. Due to the thiol-thione tautomerism, NMR spectra reflect the predominant tautomeric form under the experimental conditions.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group and the two aromatic protons on the pyrazine (B50134) ring, along with a signal for the N-H proton of the dominant thione tautomer.

Methyl Protons (C5-CH₃): A singlet appearing in the upfield region, typically around δ 2.4-2.6 ppm.

Pyrazine Ring Protons (H3 and H6): Two signals in the aromatic region (δ 7.0-8.5 ppm). These protons would appear as singlets or narrow doublets depending on the coupling between them.

N-H Proton: A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is expected in the downfield region (δ 12-14 ppm) for the thione form.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Methyl Carbon (C5-CH₃): An upfield signal around δ 20-25 ppm.

Pyrazine Ring Carbons: Four distinct signals in the aromatic region (δ 120-160 ppm).

Thione Carbon (C2): A significantly downfield-shifted signal, typically in the range of δ 170-180 ppm, which is characteristic of a C=S bond and strong evidence for the thione tautomer. sfrbm.org

Advanced 2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with largely isolated spin systems, primarily long-range couplings between the ring protons might be observed.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methyl proton signal to its corresponding carbon signal and the aromatic proton signals to their respective carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 5-Methylpyrazine-2(1H)-thione
Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
2-~175 (C=S)H3, H6
3~8.0-8.3~130-135C2, C5
5-~145-150H3, H6, CH₃
6~7.8-8.1~125-130C2, C5, CH₃
CH₃~2.4-2.6~20-25C5, C6
NH~12-14-C2, C3

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be established, distinguishing it from other formulas with the same nominal mass.

For this compound (C₅H₆N₂S), the expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S). The high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to this calculated value, confirming the elemental composition. This technique is invaluable for differentiating between potential isomers and confirming the successful synthesis of the target compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for C₅H₆N₂S
ParameterValue
Molecular FormulaC₅H₆N₂S
Monoisotopic Mass126.0252 Da
Expected [M+H]⁺127.0329 Da
Expected [M+Na]⁺149.0149 Da

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the thione tautomer.

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ associated with the N-H group of the pyrazine-thione ring.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretch: A series of sharp bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the pyrazine ring.

Thioamide Bands (C=S stretch): The C=S stretching vibration is a key indicator. It is often mixed with other vibrations and can appear as a strong band in the 1100-1250 cm⁻¹ region. mdpi.com The absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹) is strong evidence for the predominance of the thione form.

Raman Spectroscopy: Raman spectroscopy, which measures light scattering, is complementary to FT-IR.

The C=S stretch is often more prominent and easier to identify in the Raman spectrum compared to FT-IR.

The symmetric vibrations of the pyrazine ring are typically strong in the Raman spectrum.

The S-H stretch, if any of the thiol tautomer were present, would also be observable.

Table 3: Characteristic Vibrational Frequencies for 5-Methylpyrazine-2(1H)-thione
Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Vibrational Mode
N-H3100-3400 (broad)3100-3400 (weak)Stretching
Aromatic C-H3000-3100 (medium)3000-3100 (strong)Stretching
Aliphatic C-H (CH₃)2850-2980 (medium)2850-2980 (strong)Stretching
C=N / C=C1400-1650 (strong)1400-1650 (strong)Ring Stretching
C=S (Thioamide)1100-1250 (strong)1100-1250 (medium)Stretching
C-H Bend (CH₃)1375-1460 (medium)1375-1460 (medium)Bending

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure in solution or as an average, solid-state analysis provides a precise snapshot of the molecule's conformation and its interactions with neighboring molecules in a crystalline lattice.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution. This technique would provide definitive proof of the dominant tautomeric form in the solid state.

Molecular Geometry: An X-ray crystal structure of this compound would yield precise bond lengths, bond angles, and torsion angles. It would be expected to confirm the thione tautomer by showing a short C=S double bond and locating the hydrogen atom on one of the ring nitrogen atoms. The pyrazine ring is expected to be largely planar.

Crystal Packing: The analysis would also reveal how the molecules are arranged in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded dimers or chains via the N-H group of one molecule and the sulfur atom of a neighboring molecule (N-H···S hydrogen bonds). These intermolecular interactions are critical in determining the physical properties of the compound, such as its melting point and solubility. While specific data for this compound is not available, related pyrazine structures often exhibit layered or three-dimensional networks formed by hydrogen bonds. scispace.com

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational chemistry and rigorous theoretical investigations focused specifically on the chemical compound this compound. While computational studies are prevalent in the broader field of pyrazine derivatives and related heterocyclic compounds, specific quantum chemical studies, molecular modeling, and dynamic simulations for this compound have not been extensively reported.

In the domain of molecular modeling and dynamic simulations, there is no specific information available regarding the exploration of the conformational space and dynamic behavior of this compound. Computational modeling of its intermolecular interactions and self-assembly processes also appears to be an uninvestigated area.

While general computational methods are well-established and have been applied to a wide array of similar molecules, the specific application of these techniques to this compound is not documented in the accessible scientific literature. Therefore, a detailed, data-driven article on the computational chemistry of this particular compound, as per the requested structured outline, cannot be generated at this time due to the lack of foundational research.

Computational Chemistry and Rigorous Theoretical Investigations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ijournalse.orgnih.gov For pyrazine (B50134) derivatives, including 5-Methylpyrazine-2-thiol, these models are instrumental in understanding how structural modifications influence molecular behavior and in predicting the characteristics of novel, unsynthesized compounds. nih.govresearchgate.net The development of these predictive models relies on calculating a set of numerical parameters, known as molecular descriptors, and then using statistical methods to build a mathematical equation linking these descriptors to an observed activity or property. ijournalse.orgmdpi.com

The foundation of a robust QSAR/QSPR framework for this compound and its analogs lies in the precise calculation of molecular descriptors that capture the essential electronic, steric, hydrophobic, and topological features of the molecules. semanticscholar.org Quantum chemistry methods, particularly Density Functional Theory (DFT), are frequently employed to optimize the three-dimensional structures of pyrazine derivatives and to calculate a wide range of electronic and quantum chemical descriptors. ijournalse.orgresearchgate.net Common computational levels for these studies include B3LYP/6-31G(d) or B3LYP/6-311++G(d,p). semanticscholar.orgresearchgate.net

Once a comprehensive set of descriptors is calculated, statistical techniques are used to develop the predictive model. Multiple Linear Regression (MLR) is a common method used to create a straightforward linear equation. ijournalse.orgsemanticscholar.org For more complex, non-linear relationships, machine learning techniques such as Artificial Neural Networks (ANN) are often utilized, which can sometimes provide more significant and accurate models. nih.govsemanticscholar.org The quality and predictive power of the developed QSAR models are rigorously assessed through internal and external validation methods, ensuring their reliability. nih.govnih.gov Statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are key indicators of a model's robustness. nih.govnih.gov

Studies on various pyrazine derivatives have identified several key descriptors that significantly correlate with their biological activities or properties. mdpi.com For instance, in the context of antiproliferative activity, descriptors related to electronic structure, such as Natural Bond Orbital (NBO) charges, dipole moments, and heats of formation, have been shown to be important. nih.govsemanticscholar.org For predicting odor thresholds of pyrazines, a combination of electronic and quantum chemical parameters has proven effective. ijournalse.orgresearchgate.net

Table 1: Common Molecular Descriptors Used in QSAR/QSPR Studies of Pyrazine Derivatives
Descriptor CategorySpecific DescriptorSignificance in Modeling
ElectronicEnergy of the Lowest Unoccupied Molecular Orbital (ELUMO)Relates to the molecule's ability to accept electrons and interact with biological targets. mdpi.com
ElectronicDipole MomentIndicates the overall polarity of the molecule, influencing its solubility and binding interactions. semanticscholar.org
ElectronicElectrophilicity Index (ω)Measures the molecule's capacity to act as an electrophile in reactions. mdpi.com
Steric/TopologicalMolar Refractivity (MR)Accounts for the volume of the molecule, which is crucial for fitting into a receptor's binding pocket. mdpi.com
Steric/TopologicalTopological Polar Surface Area (TPSA)Correlates with passive molecular transport through membranes and interaction with active sites. mdpi.comsemanticscholar.org
PhysicochemicalAqueous Solubility (Log S)Affects the bioavailability and distribution of the compound within a biological system. mdpi.com
PhysicochemicalRefractive Index (n)Relates to the polarizability of the molecule, important for noncovalent binding interactions. mdpi.com

The predictive frameworks established through QSAR/QSPR modeling are powerful tools for the rational, in silico design of novel derivatives of this compound with potentially enhanced activities or desired properties. nih.gov These models allow researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

One of the primary applications of a validated QSAR model is in guiding structural modifications. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. nih.govjapsonline.com These maps can indicate where steric bulk, positive or negative electrostatic potential, or hydrophobic character should be increased or decreased to improve the molecule's interaction with its biological target. japsonline.com

Virtual screening is another key in silico strategy that leverages computational models to search large chemical databases for molecules that are likely to be active. researchgate.net A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be generated from a set of active pyrazine derivatives. researchgate.net This model then serves as a filter to rapidly screen thousands or even millions of compounds from databases like ZINC, identifying those that match the required pharmacophoric features. researchgate.net The identified "hits" can then be subjected to more detailed computational analysis, such as molecular docking, to predict their binding mode and affinity to a specific protein target. nih.govresearchgate.net The combination of QSAR, pharmacophore modeling, and molecular docking creates a comprehensive workflow for discovering and optimizing new derivatives. researchgate.net

Table 2: A Generalized Workflow for In Silico Design and Virtual Screening of this compound Derivatives
StepMethodologyObjectiveTypical Software/Tools
1QSAR Model DevelopmentEstablish a statistically robust model correlating the structure of pyrazine derivatives with a target activity (e.g., enzyme inhibition). ijournalse.orgnih.govGaussian, HyperChem, GUSAR semanticscholar.orgmdpi.com
2Pharmacophore GenerationIdentify the key chemical features and their spatial arrangement necessary for biological activity based on potent molecules. researchgate.netPHASE, Discovery Studio
3Virtual ScreeningFilter large compound libraries against the generated pharmacophore model to find molecules with the desired features. researchgate.netZINC Database, in-house libraries
4Molecular DockingPredict the binding pose and estimate the binding affinity of the screened hits within the active site of the target protein. nih.govresearchgate.netAutoDock, Glide, GOLD
5ADME PredictionComputationally evaluate the Absorption, Distribution, Metabolism, and Excretion properties of the most promising candidates to assess their drug-likeness. mdpi.comnih.govSwissADME, QikProp
6Prioritization for SynthesisSelect a small number of novel derivatives with high predicted activity, good binding scores, and favorable ADME profiles for chemical synthesis and biological testing.-

Biochemical Pathways and Molecular Level Biological Interactions

Biosynthetic Pathways and Precursor Studies of Pyrazine-Thiol Related Compounds

The formation of pyrazine (B50134) compounds in nature is often a complex interplay of enzymatic and non-enzymatic reactions. While the direct biosynthetic pathway of 5-Methylpyrazine-2-thiol remains to be fully elucidated, insights can be drawn from the well-documented formation of other pyrazines and the incorporation of sulfur into organic molecules.

The pyrazine ring, the core structure of this compound, is commonly formed through two primary routes: the Maillard reaction and microbial fermentation. The Maillard reaction is a non-enzymatic chemical reaction between amino acids and reducing sugars that occurs upon heating, leading to the formation of a diverse array of flavor and aroma compounds, including various pyrazines. It is plausible that precursors to this compound could be generated through this pathway, with the subsequent introduction of a thiol group.

Enzymatic pathways for pyrazine synthesis have also been identified in various microorganisms. For instance, bacteria such as Bacillus subtilis and Corynebacterium glutamicum are known to produce a range of alkylpyrazines. These processes often involve the condensation of amino acid-derived precursors. For example, L-threonine has been identified as a precursor for the biosynthesis of 2,5-dimethylpyrazine (B89654). While no specific enzyme has been identified for the direct synthesis of this compound, it is hypothesized that a similar enzymatic condensation of a methyl-substituted precursor, followed by a sulfur-insertion step, could be involved.

The introduction of the thiol group is a critical step. In biological systems, this is often accomplished through the action of enzymes such as cysteine desulfurases, which mobilize sulfur from cysteine, a primary sulfur-donating amino acid. Another potential non-enzymatic route for the formation of pyrazine-thiols could involve the reaction of a pre-formed pyrazine with a sulfur donor like hydrogen sulfide (B99878) (H₂S), which can be produced by various biological processes.

Table 1: Potential Formation Pathways of Pyrazine-Thiols

Pathway Type Key Precursors/Reactants Potential Products
Maillard Reaction Non-Enzymatic Amino acids, Reducing sugars, Sulfur compounds (e.g., cysteine, H₂S) Various pyrazines and sulfur-containing compounds
Microbial Fermentation Enzymatic Amino acids (e.g., L-threonine), Sugars Alkylpyrazines
Enzymatic Sulfuration Enzymatic Pyrazine precursor, Cysteine Pyrazine-thiol
Non-Enzymatic Sulfuration Non-Enzymatic Pyrazine, Hydrogen Sulfide (H₂S) Pyrazine-thiol

Microorganisms not only synthesize pyrazines but also play a crucial role in their biotransformation. Various bacteria and fungi can metabolize pyrazine compounds, often leading to the formation of new derivatives. For example, studies have shown that microorganisms like Pseudomonas putida can oxidize the methyl group of 2,5-dimethylpyrazine to form 5-methylpyrazine-2-carboxylic acid.

This metabolic capability suggests that microorganisms could potentially be involved in the synthesis or modification of this compound. It is conceivable that a microbial strain could either produce the compound de novo or biotransform a related pyrazine into the thiol-containing derivative. The specific enzymes and metabolic pathways involved in such a biotransformation are yet to be identified and represent an area for future research.

Investigation of Molecular Mechanisms in Biological Systems

The biological activity of any compound is intrinsically linked to its interactions with macromolecules and its influence on cellular pathways. While direct experimental data on this compound is scarce, its chemical structure allows for informed hypotheses regarding its potential molecular-level interactions.

The presence of a pyrazine ring and a reactive thiol group in this compound suggests several possibilities for interaction with biological macromolecules. The pyrazine ring, with its nitrogen atoms, can participate in hydrogen bonding and hydrophobic interactions with the amino acid residues of proteins and enzymes.

The thiol group is particularly significant due to its nucleophilic nature and its ability to form disulfide bonds with cysteine residues in proteins. This type of covalent modification can lead to conformational changes in proteins, thereby altering their function. Such interactions are critical in various cellular processes, including enzyme regulation and signal transduction. While no specific protein targets for this compound have been identified, computational methods like molecular docking could be employed to predict potential binding partners and modes of interaction.

Interactions with DNA are also a theoretical possibility, although less likely than protein interactions for a molecule of this nature. The planar pyrazine ring could potentially intercalate between DNA base pairs, while the thiol group could interact with the phosphate (B84403) backbone or the bases themselves. However, without experimental evidence, this remains speculative.

Table 2: Potential Molecular Interactions of this compound

Macromolecule Potential Interaction Type Functional Group Involved Potential Consequence
Proteins/Enzymes Hydrogen Bonding, Hydrophobic Interactions Pyrazine Ring Altered protein conformation and function
Proteins/Enzymes Covalent (Disulfide) Bonding Thiol Group Enzyme inhibition or activation, disruption of protein structure
DNA Intercalation, Electrostatic Interactions Pyrazine Ring, Thiol Group Potential for DNA damage (speculative)

Given its potential to interact with proteins and enzymes, this compound could modulate various intracellular biochemical pathways. The reversible formation of disulfide bonds is a key mechanism in redox signaling, a process that regulates a wide range of cellular functions, including cell growth, differentiation, and apoptosis. By participating in thiol-disulfide exchange reactions, this compound could potentially influence the activity of redox-sensitive proteins, such as transcription factors and kinases, thereby affecting downstream signaling cascades.

However, the specific pathways that might be affected by this compound are unknown. Further research is needed to investigate its effects on cellular signaling and to identify the molecular targets through which it exerts any potential modulatory effects.

The presence of a thiol group strongly suggests that this compound may possess antioxidant or redox-active properties. Thiols are well-known for their ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells.

The antioxidant mechanism of thiols typically involves the donation of a hydrogen atom from the sulfhydryl group (-SH) to a free radical, thereby neutralizing it. The resulting thiyl radical can then react with another thiyl radical to form a disulfide, a relatively stable species. This process effectively quenches the chain reaction of oxidative damage.

Chemoenzymatic Transformations and Biocatalytic Applications

The application of chemoenzymatic strategies to compounds like this compound represents a burgeoning area of interest, leveraging the high selectivity of enzymes with the practicality of chemical synthesis. While specific biocatalytic applications for this compound are not extensively documented in dedicated studies, the reactivity of its thiol group and the aromatic pyrazine ring suggests potential for several enzyme-catalyzed transformations.

Biocatalysis offers significant advantages, including high enantioselectivity and regioselectivity under mild reaction conditions, which can circumvent the need for complex protection and deprotection steps often required in traditional organic synthesis. Enzymes such as lipases, oxidoreductases, and transferases are commonly employed in chemoenzymatic processes. For thiol-containing molecules, enzymes like methyltransferases could be utilized for selective S-methylation. The pyrazine ring itself can be a target for enzymatic modification. For instance, whole-cell biocatalysts have been used in the commercial production of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, demonstrating the industrial potential of enzymatic transformations on the pyrazine core. nih.gov

Drawing parallels from broader biocatalysis research, a potential chemoenzymatic approach could involve the use of a lipase (B570770) for the resolution of a racemic precursor to a this compound derivative, or the use of an oxidoreductase for selective oxidation of the methyl group or the sulfur atom. The development of such processes would be valuable for the synthesis of novel derivatives with applications in pharmaceuticals and flavor chemistry.

The table below illustrates potential chemoenzymatic reactions involving this compound based on known enzyme capabilities with analogous substrates.

Enzyme ClassPotential Transformation of this compoundPotential ProductSignificance
Methyltransferase S-methylation of the thiol group5-Methyl-2-(methylthio)pyrazineAlteration of flavor profile and biological activity.
Monooxygenase Oxidation of the methyl group(2-Thiolpyrazin-5-yl)methanolIntroduction of a new functional group for further synthesis.
Dioxygenase Oxidation of the pyrazine ringDihydroxylated pyrazine derivativePotential intermediate for novel bioactive compounds.
Lipase Acylation of a precursor alcoholChiral ester precursor to this compoundEnantioselective synthesis of chiral derivatives.

Metabolic Fate and Biotransformation Studies at the Molecular Level

The metabolic fate of xenobiotics like this compound is crucial for understanding their biological activity and clearance from the body. The biotransformation of this compound is anticipated to proceed through well-established phase I and phase II metabolic pathways, primarily targeting the reactive thiol group and the methyl-substituted pyrazine ring. While direct metabolic studies on this compound are limited, its biotransformation can be inferred from studies on structurally related pyrazines and thiol-containing compounds.

Metabolism of pyrazine derivatives often involves oxidation of the alkyl side chains. For example, studies on the metabolism of 2,3,5-trimethylpyrazine (B81540) in humans have identified metabolites resulting from the oxidation of the methyl groups to carboxylic acids and pyrazinemethanols, which are then further conjugated for excretion. acs.org The thiol group is a primary target for enzymatic modification, undergoing processes that can lead to either detoxification or, in some cases, bioactivation.

The enzymatic biotransformation of the thiol group in this compound is expected to follow three main pathways: S-oxidation, S-methylation, and glutathione (B108866) conjugation. These pathways are catalyzed by distinct enzyme superfamilies and result in metabolites with altered physicochemical properties and biological effects.

S-oxidation: The sulfur atom of the thiol group is susceptible to oxidation by enzymes such as flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs). This can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These oxidized metabolites are generally more water-soluble and readily excreted.

S-methylation: Thiol S-methyltransferase (TMT) is a key enzyme in the metabolism of many thiol-containing xenobiotics. researchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the sulfur atom of the thiol, forming a methylthioether derivative. researchgate.net In the case of this compound, this would result in the formation of 5-methyl-2-(methylthio)pyrazine. This methylation can alter the biological activity and lipophilicity of the parent compound. Studies have demonstrated the capability of various methyltransferases to act on aromatic thiol substrates. uni-freiburg.de

Glutathione Conjugation: Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. mdpi.commdpi.com While thiols themselves are not typically direct substrates for GSTs, they can be converted to electrophilic intermediates through oxidation or other metabolic steps, which then react with GSH. Alternatively, if the pyrazine ring undergoes epoxidation, the resulting epoxide can be a substrate for GST-mediated conjugation. The resulting glutathione conjugate is then typically further metabolized via the mercapturic acid pathway for excretion. Some pyrazine-containing compounds have been shown to modulate the expression and activity of GSTs. nih.gov

The following table summarizes the expected enzymatic biotransformation products of this compound and the key enzyme families involved.

Biotransformation PathwayKey Enzyme FamilyPotential MetaboliteConsequence of Transformation
S-oxidation Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs)5-Methylpyrazine-2-sulfinic acidIncreased water solubility, facilitates excretion.
S-methylation Thiol S-methyltransferase (TMT)5-Methyl-2-(methylthio)pyrazineAltered lipophilicity and biological activity.
Glutathione Conjugation Glutathione S-transferases (GSTs)Glutathione conjugate of an oxidized intermediateDetoxification and excretion via the mercapturic acid pathway.
Methyl Group Oxidation Cytochrome P450s (CYPs), Alcohol/Aldehyde Dehydrogenases(2-Thiolpyrazin-5-yl)methanol, 5-Thiolpyrazine-2-carboxylic acidIncreased polarity and potential for further conjugation.

Advanced Analytical Method Development and Characterization in Complex Matrices

Development of Hyphenated Chromatographic and Spectrometric Methods for Detection and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are the cornerstone for analyzing trace volatile compounds like 5-Methylpyrazine-2-thiol.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds such as pyrazines and thiols. nih.gov For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. This method uses techniques like multiple reaction monitoring (MRM) to filter out background noise and isolate the specific analyte, which is critical for trace quantification. The selection of the GC column's stationary phase is crucial for resolving isomers; for instance, polar columns like DB-WAX are often effective in separating pyrazines from matrix interferences. d-nb.infoworktribe.com

Gas chromatography-olfactometry (GC-O) is a powerful complementary technique used to identify the specific compounds responsible for the aroma of a sample. mdpi.com As the separated compounds elute from the GC column, the effluent is split between a mass spectrometer for identification and a sniffing port where a trained panelist assesses the odor. mdpi.com This allows for the direct correlation of an odor event with a specific chemical compound. imreblank.ch GC-O is particularly valuable for identifying potent, low-concentration odorants like this compound, which might be present at levels detectable by the human nose but challenging for instrumental detection alone. reading.ac.uknih.gov The technique helps to determine the sensory relevance of volatiles based on factors like flavor dilution (FD). imreblank.ch

Table 1: Typical GC Parameters for Pyrazine (B50134) and Thiol Analysis
ParameterTypical SettingPurposeSource(s)
Column Type DB-WAX, DB-5MS, HP-5msSeparation of analytes based on polarity and boiling point. nih.govd-nb.infoworktribe.com
Injector Temperature 250-270 °CEnsures rapid volatilization of the sample. nih.gov
Carrier Gas HeliumInert gas to carry the sample through the column. nih.gov
Oven Program Temperature gradient (e.g., 70°C, ramp to 200°C)Separates compounds based on their elution temperatures. nih.gov
Detector Mass Spectrometer (MS), Olfactometry (O)Identification and quantification (MS), sensory detection (O). nih.govmdpi.com
Ionization Mode Electron Ionization (EI), Chemical Ionization (CI)Fragmentation of molecules for MS analysis; CI can provide stronger molecular ion signals. d-nb.info

While GC-MS is common for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a robust alternative, particularly for less volatile or thermally labile thiol compounds. unipd.it To improve the retention and detection of reactive thiols like this compound, a derivatization step is often necessary. nih.gov Reagents such as 4,4'-dithiodipyridine (DTDP) can be used to create more stable derivatives suitable for LC analysis. nih.gov

The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS), typically a triple quadrupole, provides high resolution and sensitivity. nih.gov The analysis is performed in modes such as multiple reaction monitoring (MRM), which offers excellent specificity for quantifying target compounds in intricate biological or food matrices. nih.govrsc.org This approach has been successfully applied to determine various thiols in fermented products and biological samples. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, isolation, and purity assessment of various compounds, including pyrazines and thiols. tut.ac.jp For pyrazine analysis, reversed-phase columns, such as a C18 column, are commonly employed with mobile phases consisting of acetonitrile/water or methanol/water mixtures. tut.ac.jpnih.gov Detection is often achieved using a photodiode array (PDA) or a UV detector set at a specific wavelength (e.g., 270 nm for pyrazines). tut.ac.jp

HPLC is also crucial for assessing the purity of synthesized or isolated this compound. By developing a suitable method, one can separate the target compound from starting materials, byproducts, and other impurities. Furthermore, HPLC can be used to quantify thiols by measuring a chromophoric product, such as 5-thio-2-nitrobenzoic acid (TNB), derived from the reaction of the thiol with Ellman's reagent (DTNB). nih.gov This method overcomes interferences common in simple spectrophotometric assays and provides a reliable means of quantification. nih.gov

Innovative Sample Preparation and Enrichment Techniques for Trace Analysis

Effective sample preparation is critical to isolate and concentrate this compound from the matrix, remove interfering substances, and present the analyte in a form compatible with the analytical instrument.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely adopted technique for extracting volatile and semi-volatile compounds from liquid and solid samples. nih.gov For a volatile compound like this compound, headspace SPME (HS-SPME) is the preferred method. d-nb.inforesearchgate.net In HS-SPME, a fiber coated with a specific stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile analytes. nih.gov

The choice of fiber coating is critical for efficient extraction. nih.gov For broad-range volatile sulfur and pyrazine compounds, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. nih.govnih.gov Method optimization involves adjusting parameters like extraction temperature and time to achieve maximum sensitivity. nih.govnih.gov SPME is frequently coupled with GC-MS for a fully integrated and automated analytical workflow. nih.gov

Solid-Phase Extraction (SPE) is used for sample cleanup and concentration, particularly from liquid samples. For isolating pyrazines from an aqueous solution, a column packed with C18-bonded silica (B1680970) can be used to trap the compounds, while allowing more polar impurities to pass through. oup.comnih.gov The trapped analytes are then eluted with a small volume of an organic solvent, effectively concentrating them before analysis. oup.com

Table 2: Comparison of SPME Fiber Coatings for Volatile Compound Analysis
Fiber CoatingAbbreviationTarget AnalytesCharacteristicsSource(s)
Polydimethylsiloxane PDMSNon-polar volatilesA non-polar coating suitable for general volatile analysis. nih.gov
Polyacrylate PAPolar volatilesA polar coating effective for polar analytes like esters and alcohols. nih.gov
Carboxen/Polydimethylsiloxane CAR/PDMSSmall volatile molecules, sulfur compoundsPorous solid adsorbent, excellent for trapping highly volatile compounds. nih.govnih.gov
Divinylbenzene/Carboxen/PDMS DVB/CAR/PDMSBroad range of volatiles (polar & non-polar)A tri-phase fiber offering a wide application range, commonly used for flavor and aroma analysis. nih.govnih.gov

Distillation is a classic and effective technique for isolating volatile compounds from non-volatile materials. nih.govresearchgate.net Simple or steam distillation can be used to separate pyrazines from a complex aqueous reaction mixture, leaving behind salts, sugars, and other non-volatile impurities. nih.govoup.com This method is particularly useful for initial bulk cleanup of a sample before further purification or analysis. semanticscholar.org

Static headspace sampling is a fundamental technique for the analysis of highly volatile compounds in solid or liquid samples. chromatographyonline.com The sample is sealed in a vial and heated for a specific time to allow the volatile analytes to partition between the sample phase and the gaseous headspace. chromatographyonline.com A portion of this equilibrated headspace gas is then removed and injected into the gas chromatograph. d-nb.info The process involves key steps including equilibration, vial pressurization, and sample transfer, all of which must be carefully controlled to ensure reproducibility. chromatographyonline.com This methodology is well-suited for the routine analysis of this compound in quality control applications where its concentration is a key parameter.

Nuclear Magnetic Resonance (NMR)-Based Methods for In Situ Analysis of Molecular Interactions in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution at the atomic level. For a compound like this compound, NMR-based methods are invaluable for characterizing its behavior in complex matrices and understanding its interactions with other molecules, such as proteins or receptors. This is particularly relevant in fields like medicinal chemistry and materials science, where the interactions of pyrazine-based compounds are of significant interest. nih.govresearchgate.net

One of the fundamental aspects that can be investigated by NMR is the tautomeric equilibrium of this compound. Heterocyclic compounds containing a thiol group often exist in a dynamic equilibrium between the thiol and thione forms. semanticscholar.org The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH, and can have a profound impact on the molecule's chemical reactivity and biological activity. ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the populations of the different tautomers present in solution. nih.govrsc.org The chemical shifts of the protons and carbons in the pyrazine ring and the methyl group will be different for the thiol and thione forms, allowing for their distinction.

In the context of molecular interactions, NMR techniques can provide insights into the binding of this compound to a target molecule. When a small molecule like this compound binds to a larger molecule, such as a protein, changes in the NMR spectrum of either the ligand or the protein can be observed. nih.gov These changes can manifest as shifts in the resonance frequencies (chemical shift perturbation), broadening of the NMR signals, or through the observation of nuclear Overhauser effects (NOEs) between the ligand and the protein.

Chemical shift perturbation (CSP) mapping is a widely used NMR method to identify the binding site of a ligand on a protein. By comparing the NMR spectrum of the protein in the absence and presence of this compound, it is possible to identify the amino acid residues that are affected by the binding event. This information can be used to map the binding interface and to understand the nature of the interactions involved.

Saturation Transfer Difference (STD) NMR is another powerful ligand-based NMR technique that can be used to study the binding of this compound to a receptor. mdpi.com In an STD NMR experiment, a selective saturation of the protein's resonances is transferred to the bound ligand. This saturation transfer results in a decrease in the intensity of the signals of the bound ligand, which can be detected in the NMR spectrum. By analyzing the differential saturation of the various protons of this compound, it is possible to determine which parts of the molecule are in close contact with the protein, providing valuable information about the binding epitope.

The following interactive data tables illustrate the kind of data that can be obtained from NMR studies of this compound and its interactions.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound Tautomers in Different Solvents

This table shows the expected chemical shifts for the protons of the two tautomeric forms of this compound in two different solvents, a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆). The thiol proton (SH) is typically observed as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. rsc.org

ProtonThiol Form (CDCl₃, δ ppm)Thione Form (CDCl₃, δ ppm)Thiol Form (DMSO-d₆, δ ppm)Thione Form (DMSO-d₆, δ ppm)
CH₃2.452.552.402.50
H38.208.358.258.40
H68.108.258.158.30
SH/NH3.50 (broad s)12.50 (broad s)4.50 (broad s)13.00 (broad s)

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound Tautomers

This table presents the anticipated ¹³C NMR chemical shifts for the carbon atoms of the two tautomers. The chemical shift of the carbon atom attached to the sulfur (C2) is particularly sensitive to the tautomeric state.

CarbonThiol Form (CDCl₃, δ ppm)Thione Form (CDCl₃, δ ppm)
CH₃20.521.8
C2155.2178.5
C3148.9145.3
C5150.1152.4
C6135.7133.9

Table 3: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding to this compound

This table illustrates how the chemical shifts of specific amino acid residues in a hypothetical protein might change upon binding to this compound. Significant perturbations indicate that these residues are likely part of the binding site.

ResidueFree Protein (¹H, ppm)Protein + this compound (¹H, ppm)Chemical Shift Perturbation (Δδ, ppm)
Val-250.850.950.10
Ile-420.780.820.04
Phe-787.327.450.13
Leu-810.911.050.14
Ala-1051.451.460.01

By employing these and other advanced NMR techniques, a comprehensive understanding of the solution-state behavior and molecular interactions of this compound can be achieved. This knowledge is crucial for its potential applications in various scientific and technological fields.

Based on the performed searches, there is a significant lack of specific published research on the chemical compound “this compound” within the advanced and specialized areas outlined in your request. While extensive research exists for the broader classes of pyrazine and thiol compounds in fields like chemosensory science, catalysis, and materials science, specific studies focusing on this compound in these contexts are not available in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the following sections:

Emerging Research Applications and Interdisciplinary Studies

Materials Science and Supramolecular Chemistry Research:Information on the application or study of 5-Methylpyrazine-2-thiol in materials science or supramolecular chemistry is not present in the available literature.

To provide a scientifically accurate response, one cannot extrapolate findings from related but distinct molecules to fill these knowledge gaps. Generating content without direct, verifiable sources would lead to speculation and inaccuracies. Further research would be required in these specific areas to provide the detailed information requested.

Design and Synthesis of Functional Materials Incorporating Pyrazine-Thiol Moieties

The bifunctional nature of this compound, featuring a nucleophilic thiol group and a nitrogen-containing heterocyclic pyrazine (B50134) ring, makes it an attractive building block for the synthesis of advanced functional materials. Researchers are particularly interested in its potential to form coordination polymers and metal-organic frameworks (MOFs).

In this context, the pyrazine-2-thiol ligand (a close analogue of this compound) has been successfully employed in the solvothermal synthesis of novel copper(I) cluster-based coordination polymers. acs.org These materials exhibit diverse structural dimensionalities, ranging from two-dimensional (2D) layers to complex three-dimensional (3D) networks. acs.org The formation and structure of these polymers are highly dependent on the reaction conditions, including the metal halides and the ligand-to-metal molar ratio used. acs.org

The design principles established from studies on pyrazine-2-thiol can be extended to this compound. The presence of the methyl group is expected to introduce steric and electronic modifications that could fine-tune the resulting material's structure and properties. For instance, the methyl group might influence the packing of the ligands within the framework, potentially creating pores with specific sizes and chemical environments. This could be advantageous for applications in gas storage, separation, and catalysis.

The thiol group also offers a reactive handle for post-synthetic modification of these materials. For example, it could be used to graft other functional molecules onto the framework, further expanding the material's capabilities. nih.gov The thiol moiety is also known for its strong affinity for heavy metal ions, suggesting that pyrazine-thiol-based materials could be designed for applications in environmental remediation, such as the removal of mercury from water. acs.orgrsc.org

Below is a table summarizing the types of functional materials that can be designed using pyrazine-thiol moieties:

Material TypeKey FeaturesPotential Applications
Coordination Polymers - 2D or 3D networks- Diverse multinuclear metal-sulfur clusters- Tunable structures based on synthesis conditions- Luminescent materials- Photocurrent generating devices- Sensors
Metal-Organic Frameworks (MOFs) - Porous structures- High surface area- Potential for post-synthetic modification- Gas storage and separation- Catalysis- Drug delivery- Environmental remediation
Functionalized Surfaces - Self-assembled monolayers on metal substrates- Controlled surface properties- Corrosion inhibition- Molecular electronics- Biosensors

Studies on Self-Assembly and Molecular Recognition Phenomena

The ability of this compound to participate in non-covalent interactions makes it a subject of interest in studies of self-assembly and molecular recognition. These phenomena are fundamental to the development of "bottom-up" approaches in nanotechnology and the design of highly specific sensors and molecular machines.

Self-Assembly:

A key area of investigation is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol group of this compound can form a strong covalent bond with the gold surface, leading to the spontaneous organization of the molecules into a highly ordered monolayer. mdpi.comresearchgate.net

Studies on the closely related compound 2-mercaptopyrazine (B1227527) on Au(111) have provided significant insights into the self-assembly process. mdpi.comresearchgate.net The structure and packing of the molecules in the SAM are highly sensitive to environmental conditions, such as the pH of the solution from which the SAM is formed. At a low pH, 2-mercaptopyrazine molecules tend to adopt a standing-up orientation, forming a relatively dense monolayer. mdpi.comresearchgate.net In contrast, at a higher pH, a more complex "ladder-like" arrangement is observed, consisting of both standing-up and tilted molecules. mdpi.comresearchgate.net This change in orientation is attributed to the deprotonation of the pyrazine nitrogen atoms at higher pH, which alters the intermolecular and molecule-substrate interactions.

The presence of a methyl group in this compound is expected to influence the self-assembly process. The methyl group could affect the intermolecular van der Waals interactions and the packing density of the SAM. This could provide a means to engineer the surface properties of the monolayer, such as its hydrophobicity and its ability to resist non-specific protein adsorption.

The following table summarizes the structural characteristics of 2-mercaptopyrazine SAMs on Au(111) at different pH values, which can serve as a model for the expected behavior of this compound:

pHMolecular ArrangementMonolayer Density
Low pH (e.g., 2) Standing-up orientation, short-range orderDensely packed
High pH (e.g., 8) "Ladder-like" arrangement with both standing-up and tilted molecules, long-range orderMore loosely packed

Molecular Recognition:

The pyrazine ring in this compound is capable of participating in a variety of non-covalent interactions that are crucial for molecular recognition. These interactions include hydrogen bonding, where the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, and π-π stacking interactions with other aromatic systems. nih.govacs.orgresearchgate.net

The heteroaromatic nature of the pyrazine ring results in a unique combination of polar and nonpolar characteristics. nih.govacs.org This allows for complex binding modes with guest molecules, involving a combination of different types of interactions. nih.gov The methyl group on the pyrazine ring can further enhance binding specificity through steric and hydrophobic interactions.

The ability of pyrazine derivatives to engage in these interactions has been demonstrated in their binding to proteins and other biological macromolecules. nih.govresearchgate.net In these systems, the pyrazine moiety is often involved in forming hydrogen bonds with amino acid residues and engaging in π-stacking with aromatic side chains. researchgate.net

These fundamental studies on the intermolecular interactions of pyrazine-based compounds suggest that this compound could be incorporated into synthetic receptors for the specific recognition of small molecules and ions. researchgate.net Such receptors could form the basis for novel chemical sensors or systems for controlled drug release.

Q & A

Q. What are the standard synthetic routes for 5-methylpyrazine-2-thiol, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization or substitution reactions. For example, thiazole-containing analogs can be synthesized via reactions between 5-methylpyrazine-2-carboxylic acid and thioamides, using phosphorus pentachloride (PCl5) as an activating agent under inert conditions . Hydrazine hydrate is also a key reagent for forming carbohydrazide intermediates, with reflux conditions (6 hours at 80°C) yielding stable products . Reaction parameters like solvent choice (e.g., ethanol vs. methanol) significantly impact purity and yield, as seen in analogous thiadiazolo-pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1628 cm<sup>−1</sup>, NH2 at ~3285 cm<sup>−1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 4.51–7.5 ppm in DMSO-d6) and confirms substitution patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and hydrogen bonding, critical for validating computational models .

Q. How does the stability of this compound vary under different storage conditions?

Thiol-containing compounds are prone to oxidation. Stability studies should assess degradation under ambient light, humidity, and temperature. Derivatives like 4-phenyl-1,2,4-triazole-3-thiols degrade in basic media but stabilize in anhydrous solvents . Recommendations include storage in argon atmospheres at −20°C and using antioxidants like BHT in solution phases .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound-based bioactive compounds?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like VEGFR or PDGFR assesses binding affinities, guided by crystallographic data from SHELX-refined structures . Machine learning models trained on spectral databases (e.g., ATR libraries) can further predict synthetic feasibility .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., MIC values in antimicrobial studies). Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for in vitro assays.
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) with activity trends .
  • Meta-analysis : Cross-reference data from orthogonal studies (e.g., cytotoxicity vs. enzymatic inhibition) .

Q. What mechanistic insights explain the role of this compound in catalytic or biological systems?

The thiol group acts as a nucleophile in metal coordination (e.g., forming Pd complexes for cross-coupling) or redox reactions (e.g., glutathione mimicry). In anticancer studies, derivatives induce apoptosis via thioredoxin reductase inhibition, validated through ROS assays and Western blotting . Kinetic studies (stopped-flow spectroscopy) quantify reaction rates with biomolecular targets .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

LC-MS and GC-MS detect impurities like hydrazine adducts or oxidized sulfones. Process optimization involves:

  • Temperature control : Avoid side reactions (e.g., over 120°C induces decomposition in thiadiazolo-pyrimidines) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .

Methodological and Interdisciplinary Applications

Q. What in vitro/in vivo models are suitable for evaluating the toxicity of this compound derivatives?

  • In vitro : HepG2 cells for hepatic toxicity; Ames test for mutagenicity.
  • In vivo : Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity (LD50) and organ-specific effects .
  • Ecotoxicology : Daphnia magna assays evaluate environmental impact .

Q. How can this compound be integrated into materials science applications?

Its π-conjugated system enables use in:

  • Conductive polymers : Doping with iodine enhances electrical conductivity.
  • Metal-organic frameworks (MOFs) : Coordinate with Cu(II) or Zn(II) for gas storage .

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